molecular formula C15H22ClNO2 B563624 Naxagolide-d7 Hydrochloride CAS No. 1217636-40-2

Naxagolide-d7 Hydrochloride

Cat. No.: B563624
CAS No.: 1217636-40-2
M. Wt: 290.839
InChI Key: NNEACMQMRLNNIL-OMARECDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Naxagolide-d7 Hydrochloride involves the incorporation of deuterium atoms into the Naxagolide molecule. The synthetic route typically includes the following steps:

    Deuteration of Propyl Group: The propyl group in Naxagolide is replaced with a deuterated propyl group (D7-propyl).

    Formation of Hydrochloride Salt: The deuterated Naxagolide is then converted into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods for this compound are similar to those used for other deuterated compounds, involving high-purity reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms .

Chemical Reactions Analysis

Naxagolide-d7 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the molecule can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The deuterated propyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

Naxagolide-d7 Hydrochloride is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Its applications include:

Mechanism of Action

Naxagolide-d7 Hydrochloride exerts its effects by acting as an agonist at dopamine D2 receptors. This interaction stimulates the receptors, leading to increased dopamine signaling in the brain. The compound’s mechanism of action involves binding to the dopamine D2 receptor, activating intracellular signaling pathways that regulate motor control and other neurological functions .

Comparison with Similar Compounds

Naxagolide-d7 Hydrochloride is unique due to its deuterated structure, which provides enhanced stability and allows for more precise analytical studies. Similar compounds include:

This compound stands out due to its specific deuterium labeling, making it a valuable tool in scientific research.

Properties

IUPAC Name

(4aR,10bR)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m1./s1/i1D3,2D2,7D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEACMQMRLNNIL-OMARECDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCOC2C1CCC3=C2C=C(C=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.